N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
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Overview
Description
N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a complex organic compound that features a pyridazine ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is formed through a cyclization reaction.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Propyl Chain: The propyl chain is attached through a nucleophilic substitution reaction.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled with the intermediate compound.
Sulfonamide Formation: Finally, the sulfonamide group is introduced through a sulfonation reaction followed by amide formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
- N-(3-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
- N-(3-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
Uniqueness
N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the p-tolyl group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-14-5-7-15(8-6-14)16-9-10-17(22)21(20-16)12-3-11-19-26(23,24)18-4-2-13-25-18/h2,4-10,13,19H,3,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEYDMYUCLIYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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